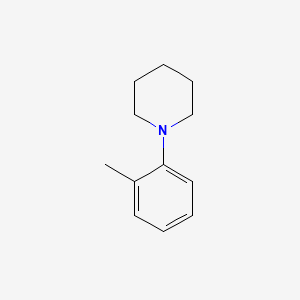
1-(2-Methylphenyl)-Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the nitrogen atom of the piperidine ring gives this compound its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-Piperidine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylphenylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the cyclization of N-(2-methylphenyl)ethylenediamine using a dehydrating agent such as phosphorus oxychloride. This reaction forms the piperidine ring through intramolecular cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylphenyl)-Piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: N-substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-Piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-Piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . Additionally, the compound’s structure allows it to participate in various chemical reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-Piperidine can be compared with other piperidine derivatives, such as:
N-Phenylpiperidine: Lacks the methyl group on the phenyl ring, which may result in different biological activities and chemical reactivity.
N-(2-Chlorophenyl)piperidine: Contains a chlorine atom instead of a methyl group, which can significantly alter its pharmacological properties and chemical behavior.
N-(2-Methoxyphenyl)piperidine: The presence of a methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound’s unique structure, with the 2-methylphenyl group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
7250-70-6 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
OGLZSMPGMUDNKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCCC2 |
Kanonische SMILES |
CC1=CC=CC=C1N2CCCCC2 |
Key on ui other cas no. |
7250-70-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















